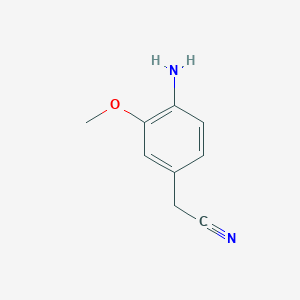
2-(4-Amino-3-methoxyphenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-3-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H10N2O. It features a phenyl ring substituted with an amino group at the 4-position and a methoxy group at the 3-position, along with an acetonitrile group attached to the phenyl ring. This compound is of interest in various fields, including organic synthesis and pharmaceutical research, due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methoxyphenyl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-nitro-3-methoxybenzaldehyde.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable cyanide source, such as sodium cyanide, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(4-Amino-3-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Nitro-3-methoxyphenyl)acetonitrile.
Reduction: 2-(4-Amino-3-methoxyphenyl)ethylamine.
Substitution: 2-(4-Amino-3-hydroxyphenyl)acetonitrile (if methoxy group is replaced by a hydroxyl group).
科学研究应用
2-(4-Amino-3-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Amino-3-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
相似化合物的比较
Similar Compounds
2-(4-Amino-3-hydroxyphenyl)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(4-Amino-3-methylphenyl)acetonitrile: Similar structure but with a methyl group instead of a methoxy group.
2-(4-Amino-3-chlorophenyl)acetonitrile: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
2-(4-Amino-3-methoxyphenyl)acetonitrile is unique due to the presence of both an amino group and a methoxy group on the phenyl ring, which can influence its reactivity and biological activity. The methoxy group can participate in hydrogen bonding and increase the compound’s solubility in organic solvents, while the amino group can engage in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
属性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC 名称 |
2-(4-amino-3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H10N2O/c1-12-9-6-7(4-5-10)2-3-8(9)11/h2-3,6H,4,11H2,1H3 |
InChI 键 |
OKNYRROYLKFCSX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)CC#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)
![Tert-butyl 4-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13529511.png)
![[(1E)-3-aminoprop-1-en-1-yl]pentafluoro-lambda6-sulfanehydrochloride](/img/structure/B13529512.png)
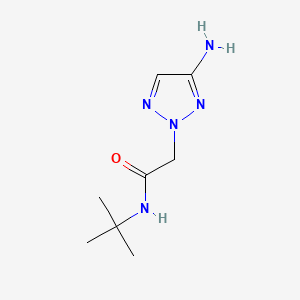
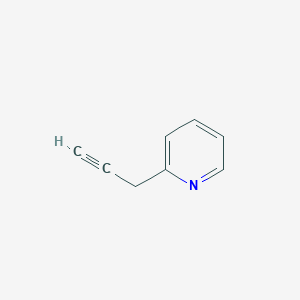
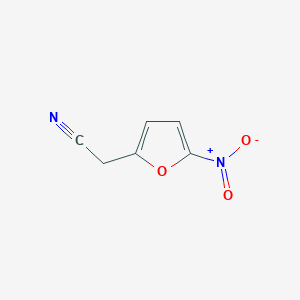
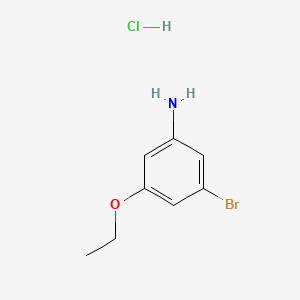
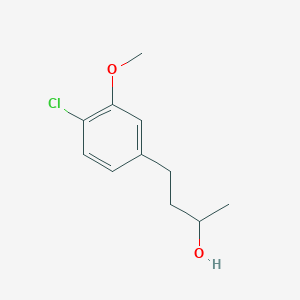


![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)

